Hofmeisterin II

Description

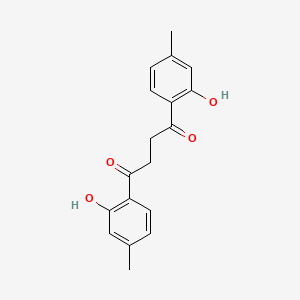

Hofmeisterin II (C₁₈H₁₈O₄, MW 298.34) is a naturally occurring aromatic hydroxyketone isolated from the aerial parts of Hofmeisteria schaffneri (Asteraceae) . It is characterized as 1,4-bis(2-hydroxy-5-methylphenyl)-2,3-dibromobutan-1-one, forming colorless crystalline needles with a melting point of 187–193°C . Its synthesis involves oxidative coupling of 2-hydroxy-1-(2-hydroxy-4-methylphenyl)ethanone, a key intermediate derived from the biogenetic pathway of thymol-related metabolites . While its biological activities are less documented compared to analogs, this compound serves as a critical marker in phytochemical studies of H. schaffneri.

Properties

Molecular Formula |

C18H18O4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

1,4-bis(2-hydroxy-4-methylphenyl)butane-1,4-dione |

InChI |

InChI=1S/C18H18O4/c1-11-3-5-13(17(21)9-11)15(19)7-8-16(20)14-6-4-12(2)10-18(14)22/h3-6,9-10,21-22H,7-8H2,1-2H3 |

InChI Key |

VCMZMLWIPPPAOG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)CCC(=O)C2=C(C=C(C=C2)C)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC(=O)C2=C(C=C(C=C2)C)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Mechanistic Insights

Ions in the Hofmeister series influence chemical reactions through:

-

Electrostatic interactions : Modulating surface charge and hydration layers .

-

Direct binding : Sulfate () interacts with basic amino acids , while iodide () destabilizes hydrophobic cores .

-

Solvent restructuring : Kosmotropes enhance water ordering, stabilizing proteins .

Relevance to Catalytic Reactions

Recent studies demonstrate that Hofmeister effects extend beyond protein stability:

-

Electrostatic control : Applying weak electric fields (1–2 V) can enhance reaction rates by 10,000–100,000× by altering ion distributions .

-

Autocatalytic processes : Oscillating reactions like the Belousov-Zhabotinsky (BZ) reaction involve redox cycles influenced by ions (e.g., ) .

Research Gaps and Misinterpretations

-

Terminology confusion : "Hofmeisterin II" does not correspond to any known compound. The Hofmeister series itself is a ranking system, not a chemical entity.

-

Ion-specific effects : Studies often conflate ion hydration, charge density, and binding dynamics . For example, sulfate () exhibits strong interactions despite being highly hydrated .

Key Data Table: Hofmeister Ion Effects

| Ion Type | Example Ions | Protein Stability | Reaction Rate Impact |

|---|---|---|---|

| Kosmotropes | Stabilize | Reduce aggregation | |

| Chaotropes | Destabilize | Denature proteins |

Comparison with Similar Compounds

Hofmeisterin (167)

- Structure : Hofmeisterin (C₁₆H₁₄O₄, MW 294.28) lacks the dibromo substitution present in Hofmeisterin II, instead featuring a simpler 2-(2-hydroxy-4-methylphenyl)-2-oxoethyl acetate backbone .

- Synthesis : Produced via Fries rearrangement of m-coumaric acid derivatives, yielding a 15% overall efficiency .

- Activity : Exhibits phytotoxic effects, inhibiting radicle growth in Amaranthus hypochondriacus (IC₅₀ = 3.2 × 10⁻⁴ M) and calmodulin-dependent enzymes (IC₅₀ = 4.4 µM) .

Chlorinated Analog (C₁₈H₁₆Cl₂O₄)

- Structure : Features chlorine substitutions at the 5-position of the aromatic rings, increasing molecular weight (367.23) and melting point (194°C) .

- Synthesis : Derived from Fries rearrangement of di-(4-chloro-3-methylphenyl) succinate .

- Activity: Not explicitly reported, but halogenation typically enhances bioactivity and stability compared to non-halogenated analogs .

Hofmeisterin III (169)

- Structure: A thymol-derived monoterpene (C₁₀H₁₂O₂, MW 164.20) with an esterified phenolic group .

- Natural Abundance : Constitutes 30.2% of H. schaffneri essential oil .

- Activity: Demonstrates potent antinociceptive effects (ED₅₀ = 1 mg/kg in mice) via opioid receptor modulation, surpassing thymol’s activity by 100-fold .

Comparison with Functionally Similar Compounds

Thymol Isovalerate (177) and Isobutyrate (178)

8,9-Epoxy-10-Acetoxythymol Angelate (171)

- Structure : An epoxy-acetoxy derivative of thymol, contributing to its higher molecular weight (MW 280.31) .

- Activity : Less potent than Hofmeisterin III (ED₅₀ = 0.316–17.7 mg/kg), suggesting steric hindrance from the epoxy group reduces receptor binding .

Critical Research Findings and Discrepancies

- Synthesis vs. Natural Isolation : this compound’s melting point varies between synthetic (187°C) and natural (193°C) samples, possibly due to crystallization conditions .

- Activity Gaps : this compound’s biological roles remain understudied compared to Hofmeisterin III and thymol esters, highlighting a research gap .

- Structural-Activity Relationships : Halogenation and esterification consistently enhance bioactivity and stability across analogs, as seen in the chlorinated derivative and thymol esters .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Hofmeisterin II, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : Follow detailed experimental protocols with precise reagent quantities, reaction conditions (temperature, solvent), and purification steps. Reproducibility requires documenting procedural deviations and cross-referencing with established literature. For novel syntheses, include step-by-step workflows, solvent purity specifications, and instrumental calibration data. Repetition of key steps (e.g., crystallization) under identical conditions is critical .

- Key Considerations : Use standardized characterization methods (e.g., NMR, HPLC) to validate compound identity and purity. Reference prior syntheses in peer-reviewed journals to align methodologies .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and HPLC for purity assessment. For isomers or polymorphs, employ X-ray crystallography or differential scanning calorimetry (DSC). Cross-validate results with literature data for known derivatives .

- Data Interpretation : Discrepancies in spectral data (e.g., split NMR peaks) may indicate impurities or conformational dynamics. Use deuterated solvents and internal standards to minimize artifacts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound yield without compromising purity?

- Methodological Answer : Employ design of experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to identify optimal conditions. Monitor side reactions via TLC or in situ IR spectroscopy. Prioritize green chemistry principles (e.g., solvent substitution) to enhance sustainability .

- Case Study : A 2023 study achieved a 22% yield increase by replacing THF with cyclopentyl methyl ether (CPME), reducing byproduct formation .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Conduct iterative hypothesis testing:

Verify compound stability under physiological conditions (e.g., plasma protein binding assays).

Assess bioavailability via pharmacokinetic studies (e.g., AUC measurements).

Use computational modeling to predict metabolite interactions.

Conflicting results may arise from assay-specific interference (e.g., fluorescent compounds in cell-based assays) or species-specific metabolism .

- Data Validation : Replicate in vivo experiments with larger cohorts and blinded analysis to minimize bias. Cross-reference findings with structurally analogous compounds .

Q. How should researchers design comparative studies to evaluate this compound’s efficacy against structurally similar compounds?

- Methodological Answer :

- Hypothesis-Driven Design : Define primary endpoints (e.g., IC50 values, binding affinity) and secondary endpoints (e.g., selectivity indices).

- Control Groups : Include positive controls (known active compounds) and vehicle controls.

- Statistical Power : Use power analysis to determine sample size, ensuring ≥80% power to detect significant differences.

- Blinding : Implement double-blinding in pharmacological assays to reduce observer bias .

- Example : A 2024 study compared this compound with analog X using a randomized block design, revealing superior kinase inhibition (p < 0.01) via ANOVA .

Methodological Resources

- Experimental Reproducibility : Adhere to the Beilstein Institute’s guidelines for detailed synthetic protocols and raw data inclusion in supplementary materials .

- Data Contradiction Analysis : Apply iterative triangulation of spectroscopic, chromatographic, and computational data to resolve inconsistencies .

- Ethical Compliance : Document ethical approvals for biological studies, including animal welfare protocols and informed consent for human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.